二氢多粘菌素

描述

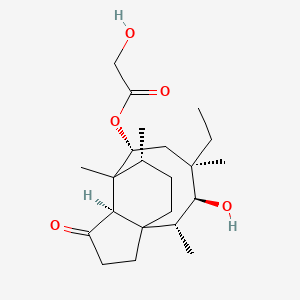

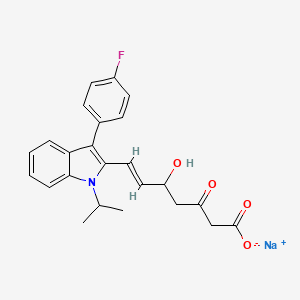

Dihydropleuromutilin is a semisynthetic antibiotic and a derivative of pleuromutilin . It is active against S. aureus, M. hominis, M. gallisepticum, and M. hyorhinis bacteria . The formal name of Dihydropleuromutilin is 2-hydroxy-acetic acid, (3aS,4R,5S,6R,8R,9R,9aR,10R)-6-ethyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl ester .

Molecular Structure Analysis

Dihydropleuromutilin has a molecular formula of C22H36O5 . Its molecular weight is 380.5 . The SMILES notation for Dihydropleuromutilin is O=C1CCC2 (CC [C@H]3C) [C@@H] © [C@H] (O) [C@@] (CC) ©C [C@@H] (OC (CO)=O)C3 © [C@@]21 [H] .Physical And Chemical Properties Analysis

Dihydropleuromutilin is a solid substance . It is soluble in DMSO .科学研究应用

1. 二氢嘧啶类化合物作为有丝分裂 Eg5 抑制剂

二氢嘧啶类化合物(包括二氢多粘菌素衍生物)因其作为人有丝分裂动力蛋白 Eg5 抑制剂的作用而引人注目。这些化合物已广泛用于化学遗传学研究。Prokopcová 等人 (2010) 的研究重点是这些化合物的合成和优化,利用体外技术和分子对接来提高其功效【Prokopcová 等,2010】。

2. 1,4-二氢吡啶骨架在药物化学中的应用

二氢吡啶 (DHP) 骨架是二氢多粘菌素中的一个关键结构,由于其重要的生物学特性,它彻底改变了药物研究。Sharma 和 Singh (2017) 讨论了 1,2- 和 1,4-二氢吡啶的合成和药用价值,重点介绍了它们在生成多种药物分子和生物碱等天然产物中的作用【Sharma & Singh, 2017】。

3. 二氢吡啶在药理学中的应用

Edraki 等人 (2009) 探索了 1,4-二氢吡啶 (DHP)(包括二氢多粘菌素衍生物)的广泛药理作用。这些化合物主要因其调节钙通道的作用而闻名,并已广泛用于治疗心血管疾病。该研究还表明 DHP 作为抗结核和抗惊厥剂的潜在应用【Edraki 等,2009】。

4. 无金属还原在药物合成中的应用

Rueping 等人 (2011) 强调了二氢吡啶在催化无金属转移氢化中的应用。这种受大自然辅因子 NADH 启发的方法采用源自二氢吡啶的 Hantzsch 酯作为氢化物供体。此类策略在药物和天然产物的有机催化合成中至关重要,为传统还原反应提供了绿色且可持续的替代方案【Rueping 等,2011】。

作用机制

Target of Action

Dihydropleuromutilin, a semi-synthetic derivative of pleuromutilin , primarily targets the peptidyl transferase center (PTC) of the bacterial ribosome . The PTC is responsible for catalyzing the formation of peptide bonds during protein synthesis .

Mode of Action

Dihydropleuromutilin inhibits bacterial protein synthesis by binding to the PTC of the ribosome . The interaction involves the binding of the C14 extension and the tricyclic core of the compound to the P and A sites of the PTC, respectively . This binding disrupts the protein synthesis process, leading to the inhibition of bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by dihydropleuromutilin is the protein synthesis pathway in bacteria . By binding to the PTC of the ribosome, dihydropleuromutilin prevents the formation of peptide bonds, thereby inhibiting the synthesis of proteins essential for bacterial survival and growth .

Pharmacokinetics

It is known that the compound exhibits antimicrobial activity against various bacteria, includingS. aureus, M. hominis, M. gallisepticum, and M. hyorhinis . More research is needed to fully understand the ADME properties of dihydropleuromutilin and their impact on its bioavailability.

Result of Action

The result of dihydropleuromutilin’s action is the inhibition of bacterial growth . By disrupting protein synthesis, dihydropleuromutilin prevents bacteria from producing essential proteins, which ultimately leads to the inhibition of bacterial growth .

Action Environment

The action of dihydropleuromutilin is influenced by various environmental factors. For instance, mutations in 23S rRNA, 50S ribosomal subunit proteins rplC and rplD, and ATP-binding cassette (ABC)-F transporter proteins can affect the activity of pleuromutilin antibiotics . .

安全和危害

属性

IUPAC Name |

[(2R,3S,4R,6R,8R,14R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O5/c1-6-20(4)11-16(27-17(25)12-23)21(5)13(2)7-9-22(14(3)19(20)26)10-8-15(24)18(21)22/h13-14,16,18-19,23,26H,6-12H2,1-5H3/t13-,14+,16-,18+,19+,20-,21?,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOIPDPHQXGIRG-JKZASVEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C2(C(CCC3(C2C(=O)CC3)C(C1O)C)C)C)OC(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C[C@H](C2([C@@H](CCC3([C@H]2C(=O)CC3)[C@H]([C@@H]1O)C)C)C)OC(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676274 | |

| Record name | (4R,5S,6R,8R,9aR,10R)-6-Ethyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42302-24-9 | |

| Record name | (4R,5S,6R,8R,9aR,10R)-6-Ethyl-5-hydroxy-4,6,9,10-tetramethyl-1-oxodecahydro-3a,9-propanocyclopenta[8]annulen-8-yl hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-N-[[(5S)-4-hydroxy-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B565255.png)